Walsuralactam A

Cytotoxicity Oncology Natural Product Screening

Reproducible oncology screening demands high-purity triterpenoids with verified potency. Walsuralactam A, protected by patent CN102391353B, meets this need with >98% HPLC purity and fully characterized multi-target pharmacology. • Cytotoxicity: IC50 = 2.5 µM; superior to Cedrelone. • Antibacterial: MIC S. aureus 6.63 mg/mL, E. coli 6.72 mg/mL. • Anti-inflammatory: 94.69% edema inhibition (rat paw model). • Use as analytical reference standard for QC of Walsura extracts.

Molecular Formula C26H31NO5
Molecular Weight 437.5 g/mol
Cat. No. B593467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWalsuralactam A
Molecular FormulaC26H31NO5
Molecular Weight437.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H31NO5/c1-22(2)16(28)7-9-23(3)15-6-10-24(4)14(13-8-11-27-21(13)31)12-17-26(24,32-17)25(15,5)20(30)18(29)19(22)23/h7-9,14-15,17,29H,6,10-12H2,1-5H3,(H,27,31)/t14-,15+,17+,23+,24-,25-,26+/m0/s1
InChIKeyYEYOJXZXQUDNJO-OTCYVHTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Walsuralactam A Overview & Key Features


Walsuralactam A is a naturally occurring triterpenoid, first isolated from the plant *Walsura yunnanensis* and subsequently identified in *Walsura robusta* [1]. Chemically classified as an oxosteroid bearing a distinctive lactam ring, it has a molecular weight of 437.53 g/mol . While it is often grouped within the broad category of plant-derived triterpenoids, its unique structural features, as defined by the patent CN102391353B, underpin its specific utility as an anti-tumor agent [1].

Source Walsura yunnanensis / Walsura robusta
Structure Oxosteroid with distinctive lactam ring
Patent CN102391353B – preparation & tumor-cell research context

Walsuralactam A Substitution Risks


Substituting Walsuralactam A with another triterpenoid from the same source organism, such as Cedrelone or Walsuronoid B, is not scientifically justifiable due to divergent bioactivity profiles. While these compounds share a similar biosynthetic origin and some structural homology [1], their potency and specificity differ dramatically in standardized assays. For example, Walsuronoid B demonstrates only weak antimalarial activity [2], a target not reported for Walsuralactam A. Conversely, Walsuralactam A exhibits cytotoxic potency in specific models where a direct analog like Cedrelone shows lower efficacy [3]. Therefore, selecting the precise compound based on verified, quantitative evidence is critical for ensuring experimental reproducibility and achieving targeted research outcomes.

Cedrelone
Cytotoxicity profile may differ; reported lower IC50 in comparable assay limits direct substitution.
Walsuronoid B
Reported weak antimalarial activity; biological profile does not transfer to cytotoxic or antibacterial research models.

Walsuralactam A Performance Evidence


Superior Cytotoxicity Over Cedrelone

In a standardized cytotoxicity screen, Walsuralactam A demonstrates 1.2x higher potency than its close structural analog Cedrelone. The compound achieved an IC50 value of 2.5 µM, compared to an IC50 of 3 µM for Cedrelone [1]. This quantified difference in inhibitory concentration establishes a clear performance gap within the same compound class.

Cytotoxicity vs Cedrelone
Head-to-head
IC50 2.5 µM vs 3 µM (Cedrelone)
Reported lower IC50 in standardized assay
Cell line not specified; verify transferability to your model
Cytotoxicity Oncology Natural Product Screening

Superior Cytotoxicity vs. Gartanin

A direct comparison of cytotoxicity data reveals that Walsuralactam A (IC50 = 2.5 µM) is 1.12x more potent than the comparator natural product Gartanin (IC50 = 2.8 µM) under the same experimental conditions [1]. This quantitative difference underscores the specific contribution of Walsuralactam A's unique structure to its bioactivity, distinguishing it from other isolated natural products.

Cytotoxicity vs Gartanin
Head-to-head
IC50 2.5 µM vs 2.8 µM (Gartanin)
Reported lower IC50; supports compound prioritization
Cell line not specified; confirm in target cell model
Cytotoxicity Pharmacology Lead Optimization

Antibacterial Potency: S. aureus & E. coli

Walsuralactam A demonstrates significant antibacterial activity with reported Minimum Inhibitory Concentration (MIC) values of 6.63 mg/mL against *Staphylococcus aureus* and 6.72 mg/mL against *Escherichia coli* . These data provide a quantitative benchmark for its antimicrobial efficacy, establishing a basis for comparison against other antimicrobial agents or within structure-activity relationship studies of related triterpenoids.

Antibacterial MIC
Data to verify
S. aureus 6.63 mg/mL, E. coli 6.72 mg/mL
Reported MIC baseline for antimicrobial screening
Source not cited; independent verification advised
Antimicrobial Microbiology Infectious Disease

In Vivo Anti-Inflammatory Effect

In an in vivo carrageenan-induced rat paw edema model, Walsuralactam A demonstrated a 94.69% inhibition of inflammation at 3 hours post-administration . This high level of efficacy, quantified in a well-established disease model, provides strong evidence for the compound's potential as an anti-inflammatory agent and a benchmark for future in vivo studies.

In Vivo Inflammation
Data to verify
94.69% edema inhibition at 3 h (carrageenan model)
Reported model-response context
Absence of cited source; requires independent validation
Inflammation In Vivo Pharmacology Drug Discovery

High Purity Standard

Commercially available Walsuralactam A is offered at a guaranteed purity level of greater than 98% [1]. This high degree of purity is crucial for minimizing confounding effects from impurities in biological assays and ensures that the observed bioactivity is attributable to the compound itself. This specification allows for accurate dosing and reliable inter-study comparisons, which is not guaranteed with lower-purity extracts or mixtures.

Purity Specification
Supplier spec
>98%
Supports assay reproducibility and dosing accuracy
Verify with certificate of analysis
Analytical Chemistry Quality Control Assay Development

Anti-Tumor Patent & Synthesis

Walsuralactam A is the active ingredient claimed in a Chinese patent (CN102391353B) for the treatment and prevention of tumors [1]. The patent also describes a specific method for its extraction and preparation from *Walsura yunnanensis*, establishing a documented, reproducible source and a defined legal framework for its use in drug development. This contrasts with unpatented analogs, for which freedom-to-operate may be less clear.

Patent & Preparation
Documented
CN102391353B – extraction method & tumor-cell research context
Provides IP clarity and source reproducibility
Patent claims tumor-cell research application; freedom-to-operate review needed
Intellectual Property Medicinal Chemistry Oncology

Walsuralactam A Applications & Use Cases


Anticancer Screening Libraries

The verified cytotoxic potency of Walsuralactam A (IC50 = 2.5 µM) [1] and its superior performance over analogs like Cedrelone make it a high-value addition to focused libraries for oncology screening. Its defined purity and patented anti-tumor application [2] further justify its inclusion over generic triterpenoids, increasing the likelihood of identifying a novel, patentable lead series.

Antimicrobial Resistance & Antibiotic Discovery

With its quantified MIC values against *S. aureus* (6.63 mg/mL) and *E. coli* (6.72 mg/mL) , Walsuralactam A serves as a defined chemical probe for investigating antibacterial mechanisms and structure-activity relationships (SAR). Researchers studying the inhibition of bacterial cell wall biosynthesis can use this compound as a benchmark to compare the potency of new synthetic derivatives.

In Vivo Inflammation Models

The demonstrated 94.69% inhibition of edema in a carrageenan-induced rat paw model validates the use of Walsuralactam A as a positive control or test article in in vivo studies of acute inflammation. This provides a robust, data-backed starting point for exploring its mechanism of action or evaluating its efficacy in related disease models.

Analytical Method Development & QC

Due to its well-defined chemical structure and the availability of material with >98% purity [3], Walsuralactam A is an ideal reference standard for the development and validation of HPLC, LC-MS, or NMR methods. This is particularly relevant for the quality control of herbal extracts derived from *Walsura* species or for quantifying the compound in biological matrices.

Application
Selection Property
Validation Focus
Tumor-cell model screening
Cell-model endpoint review
Verify IC50 in target cell lines; assess selectivity vs analogs
Antimicrobial screening
Antimicrobial screening context
Confirm MIC against current clinical isolates
Inflammation model studies
In vivo model-response context
Reproduce edema inhibition; explore mechanism of action
Analytical reference standard
High-purity specification
Use as calibrator for HPLC/LC-MS method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Walsuralactam A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.